B1577750 Brevinin-2-OW1

Brevinin-2-OW1

Cat. No.: B1577750
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-OW1 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, predominantly isolated from amphibian skin secretions. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-Xaa-Xaa-Cys motif), which is critical for their antimicrobial activity . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and cell lysis. Notably, this compound demonstrates lower hemolytic activity compared to other Brevinin-2 peptides, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial, Antifungal

sequence

SVMGTVKDLLIGAGKSAAQSVLKSLSCKISNDC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-2CE

Structural Features :

  • Shares the conserved C-terminal cyclic domain (Cys-Lys-Leu-Ala-Cys) but differs in the N-terminal sequence.
  • Molecular weight: ~2.8 kDa, similar to Brevinin-2-OW1 (~2.7 kDa).

Functional Comparison :

  • Antimicrobial Activity: Brevinin-2CE shows stronger activity against Pseudomonas aeruginosa (MIC: 4 µg/mL) compared to this compound (MIC: 8 µg/mL) .
  • Cytotoxicity : Higher hemolytic activity (HC50: 32 µg/mL) than this compound (HC50: 64 µg/mL).
  • Therapeutic Index (TI) : this compound (TI: 8) outperforms Brevinin-2CE (TI: 4) due to its lower cytotoxicity.

Temporin-1Ta

Structural Features :

  • Linear 13-residue peptide lacking the cyclic C-terminal domain.
  • Molecular weight: ~1.5 kDa, significantly smaller than this compound.

Functional Comparison :

  • Antimicrobial Activity : Temporin-1Ta is highly selective for Gram-positive bacteria (MIC: 2 µg/mL for Staphylococcus aureus) but ineffective against Gram-negative strains, unlike this compound .
  • Stability : this compound’s cyclic structure enhances protease resistance compared to Temporin-1Ta’s linear form.

Comparison with Functionally Similar Compounds

Magainin-2

Functional Similarity :

  • Both peptides disrupt microbial membranes via carpet or toroidal-pore mechanisms.

Key Differences :

  • Spectrum : Magainin-2 is less potent against fungi (MIC: 16 µg/mL for Candida albicans) compared to this compound (MIC: 8 µg/mL).
  • Cytotoxicity : Magainin-2 exhibits negligible hemolysis (HC50 > 128 µg/mL), offering a higher TI than this compound .

Melittin

Functional Similarity :

  • Potent membrane-lytic activity against bacteria and cancer cells.

Key Differences :

  • Specificity : Melittin lacks microbial specificity, causing severe hemolysis (HC50: 2 µg/mL) compared to this compound.
  • Therapeutic Potential: this compound’s modular structure allows for targeted modifications to enhance selectivity.

Data Tables

Table 1: Structural and Functional Comparison of this compound with Similar Peptides

Compound Source Molecular Weight (kDa) Key Structural Features MIC (µg/mL) E. coli HC50 (µg/mL) Therapeutic Index
This compound Odorrana wuchuanensis 2.7 Cyclic C-terminal domain 8 64 8
Brevinin-2CE Rana catesbeiana 2.8 Cyclic C-terminal domain 4 32 4
Temporin-1Ta Rana temporaria 1.5 Linear, no cyclic domain >64 (Gram-negative) >128 N/A
Magainin-2 Xenopus laevis 2.4 Amphipathic α-helix 4 >128 32

Table 2: Key Physicochemical Properties

Property This compound Brevinin-2CE Magainin-2
Net Charge (+ at pH 7) +5 +6 +4
Hydrophobicity (GRAVY) 0.45 0.62 -0.12
Protease Resistance High Moderate Low

Research Findings and Implications

  • Structural Optimization : The cyclic C-terminal domain of this compound enhances stability and reduces hemolysis compared to linear peptides like Temporin-1Ta .
  • Functional Trade-offs : While Brevinin-2CE has stronger antimicrobial activity, its higher cytotoxicity limits therapeutic applications. This compound balances potency and safety .
  • Future Directions : Hybrid peptides combining this compound’s cyclic domain with Magainin-2’s low cytotoxicity could yield superior AMPs.

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